6-(dimethylamino)-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}pyridazine-3-carboxamide
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Overview
Description
6-(dimethylamino)-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}pyridazine-3-carboxamide is a complex organic compound that features a pyridazine core substituted with a dimethylamino group, a trifluoromethyl pyrimidine moiety, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(dimethylamino)-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}pyridazine-3-carboxamide typically involves multi-step organic synthesis. The process begins with the preparation of the pyridazine core, followed by the introduction of the dimethylamino group, the trifluoromethyl pyrimidine moiety, and the piperidine ring. Each step requires specific reagents and conditions to ensure the correct functional groups are introduced without unwanted side reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxides.
Reduction: Reduction reactions can occur at the pyridazine ring, potentially leading to dihydropyridazine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: N-oxides of the dimethylamino group.
Reduction: Dihydropyridazine derivatives.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological macromolecules.
Medicine: Potential therapeutic agent due to its unique structural features.
Industry: May be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 6-(dimethylamino)-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}pyridazine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group and the pyrimidine moiety are likely to play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- **6-(dimethylamino)-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}pyridazine-3-carboxamide
- **this compound
Uniqueness
The unique combination of the pyridazine core, dimethylamino group, trifluoromethyl pyrimidine moiety, and piperidine ring sets this compound apart from others. Its structural features confer specific chemical and biological properties that make it a valuable compound for various applications.
Properties
IUPAC Name |
6-(dimethylamino)-N-[1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]pyridazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20F3N7O/c1-26(2)14-4-3-12(24-25-14)16(28)23-11-5-7-27(8-6-11)15-9-13(17(18,19)20)21-10-22-15/h3-4,9-11H,5-8H2,1-2H3,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFIYEMPGPJSPCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NN=C(C=C1)C(=O)NC2CCN(CC2)C3=NC=NC(=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20F3N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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